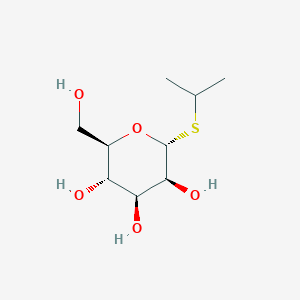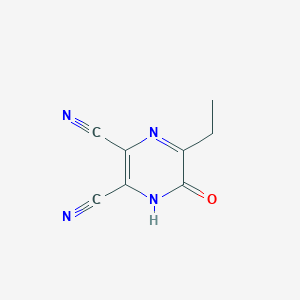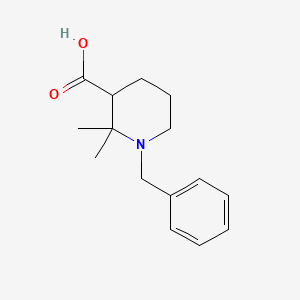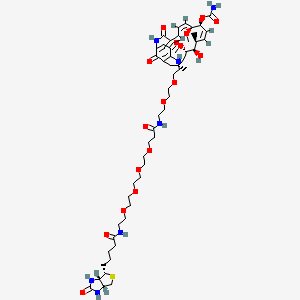
Isopropyl-a-D-thiomannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl-α-D-thiomannopyranoside is a synthetic compound widely employed in the biomedical industry. It is particularly useful as a molecular probe for the inhibition of specific enzymes and subsequent investigation of their functionalities. The compound has the molecular formula C9H18O5S and a molecular weight of 238.30 g/mol.
Vorbereitungsmethoden
The preparation of Isopropyl-α-D-thiomannopyranoside involves several steps. One method includes the use of acetic anhydride, D-galactose, and isopropyl mercaptan as raw materials. The reaction is catalyzed by potassium acetate and carried out at 75 to 85°C for 24 to 48 hours . After the reaction, the mixture is distilled, and methylene dichloride and water are added. The mixture is then stirred, allowed to stand, and cooled to room temperature. Sodium carbonate is added, and the mixture is diluted with water and stirred. The final product is obtained by crystallization, filtration, and drying .
Analyse Chemischer Reaktionen
Isopropyl-α-D-thiomannopyranoside undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include acetic anhydride and isopropyl mercaptan . The major products formed from these reactions are typically stable and have broad applications in the biomedical field .
Wissenschaftliche Forschungsanwendungen
Isopropyl-α-D-thiomannopyranoside is extensively used in scientific research. It serves as a molecular probe for enzyme inhibition, allowing researchers to investigate enzyme functionalities. In the field of molecular biology, it is used to induce protein expression in Escherichia coli . The compound is also employed in the study of glycosides and their analogues, contributing to advancements in chemistry and biology .
Wirkmechanismus
The mechanism of action of Isopropyl-α-D-thiomannopyranoside involves its role as a non-metabolizable galactose analog that induces the expression of the lac operon . It binds to the lactose repressor, causing a conformational change that allows transcription of the lac operon genes . This mechanism is crucial for its use in protein expression studies in Escherichia coli .
Vergleich Mit ähnlichen Verbindungen
Isopropyl-α-D-thiomannopyranoside is often compared to Isopropyl β-D-1-thiogalactopyranoside, another compound used to induce protein expression in Escherichia coli . While both compounds serve similar functions, Isopropyl-α-D-thiomannopyranoside is unique in its specific enzyme inhibition properties. Other similar compounds include 1-β-D-galactopyranosyl-2-methylpropane, which has been identified as an effective protein expression inducer .
Conclusion
Isopropyl-α-D-thiomannopyranoside is a versatile compound with significant applications in the biomedical industry. Its unique properties and mechanisms of action make it a valuable tool for scientific research, particularly in the fields of enzyme inhibition and protein expression.
Eigenschaften
Molekularformel |
C9H18O5S |
|---|---|
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8+,9-/m1/s1 |
InChI-Schlüssel |
BPHPUYQFMNQIOC-XGQMLPDNSA-N |
Isomerische SMILES |
CC(C)S[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)







